molecular formula C15H16BrNO4S B5065756 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide

3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide

Cat. No. B5065756
M. Wt: 386.3 g/mol
InChI Key: HMMRPPFCANKRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide, also known as BAY-299, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide works by binding to the bromodomain of BRD4, which prevents it from binding to acetylated histones. This, in turn, leads to the inhibition of gene transcription and cell proliferation. 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide has also been shown to inhibit the activity of other bromodomain-containing proteins, such as BRD2 and BRD3.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide has potent anticancer activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have anti-inflammatory effects by reducing the production of cytokines and chemokines. Additionally, 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is its high potency and selectivity for BRD4. This makes it a valuable tool for studying the role of BRD4 in cancer and other diseases. However, one limitation of 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective BRD4 inhibitors based on the structure of 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide. Another area of interest is the use of 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to determine the safety and efficacy of 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide in animal models and humans.

Synthesis Methods

The synthesis of 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane and is followed by purification using column chromatography. The yield of 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is typically around 50%.

Scientific Research Applications

3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4) that plays a key role in cancer cell growth and survival. 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide has also been studied for its potential use in the treatment of inflammation, autoimmune diseases, and metabolic disorders.

properties

IUPAC Name

3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4S/c1-3-21-15-7-5-4-6-13(15)17-22(18,19)11-8-9-14(20-2)12(16)10-11/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMRPPFCANKRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide

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